N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a complex organic compound that features both benzimidazole and triazole moieties These heterocyclic structures are known for their significant biological activities and are often found in pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Triazole Moiety: The triazole ring is often synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Linking the Moieties: The benzimidazole and triazole rings are linked through an ethyl chain, which can be introduced via alkylation reactions.
Final Coupling: The final step involves coupling the benzimidazole-ethyl intermediate with the triazole-phenoxy acetic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or sulfoxides, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of benzimidazole and triazole derivatives with biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of these heterocyclic compounds.
Medicine
Medically, this compound holds potential as a therapeutic agent. The benzimidazole and triazole rings are known for their antimicrobial and antifungal properties, suggesting that this compound could be developed into a drug for treating infections. Additionally, its structure may allow it to act as an anticancer agent by interfering with cellular processes in cancer cells.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of benzimidazole and triazole derivatives.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide likely involves interactions with various molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with DNA or proteins, potentially inhibiting their function. The triazole ring can bind to metal ions or other cofactors, disrupting essential biological processes. Together, these interactions can lead to the compound’s antimicrobial, antifungal, or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(1H-1,2,4-triazol-1-yl)phenoxy]acetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(5-methyl-1H-1,2,4-triazol-4-yl)phenoxy]acetamide
Uniqueness
The uniqueness of This compound lies in its specific combination of benzimidazole and triazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N6O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H18N6O2/c26-19(20-9-8-18-23-16-6-1-2-7-17(16)24-18)11-27-15-5-3-4-14(10-15)25-12-21-22-13-25/h1-7,10,12-13H,8-9,11H2,(H,20,26)(H,23,24) |
InChI Key |
SBIIJWJZBIBCMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=CC=CC(=C3)N4C=NN=C4 |
Origin of Product |
United States |
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